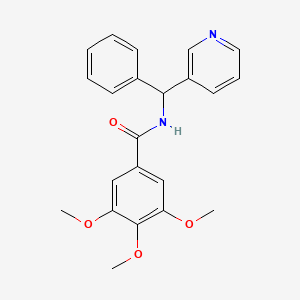
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(p-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(p-tolyl)benzamide, also known as HM-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HM-3 belongs to the class of quinoline-based compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(p-tolyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial strains. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(p-tolyl)benzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. This compound has also been shown to have low toxicity in animal studies. However, there are some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and drug interactions.
Future Directions
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(p-tolyl)benzamide. One area of interest is the development of this compound as a potential anti-cancer drug. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is the development of this compound as a potential anti-microbial agent. Studies are needed to determine its effectiveness against various bacterial strains and its potential for drug resistance. In addition, more research is needed to understand the mechanism of action of this compound and its potential interactions with other drugs.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(p-tolyl)benzamide involves the reaction of 2-hydroxy-6-methylquinoline-3-carboxaldehyde with p-toluidine in the presence of sodium methoxide. The resulting intermediate is then reacted with 3-methoxybenzoyl chloride to obtain the final product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(p-tolyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell proliferation and inducing apoptosis. This compound has also been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
3-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-7-10-22(11-8-17)28(26(30)19-5-4-6-23(15-19)31-3)16-21-14-20-13-18(2)9-12-24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJOLRMQUSHTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4-cyanophenyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B7695625.png)


![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7695648.png)
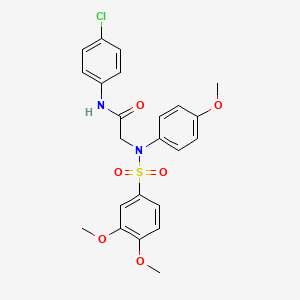
![methyl 4,5-dimethoxy-2-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7695672.png)
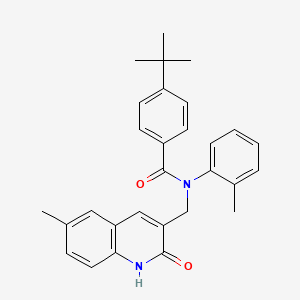

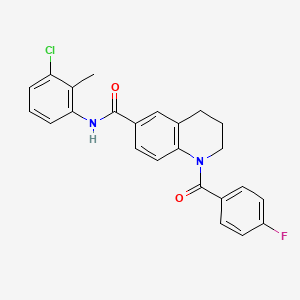

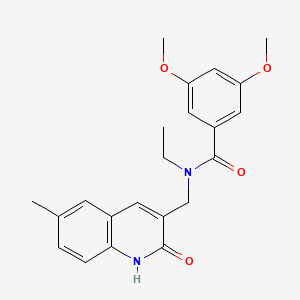
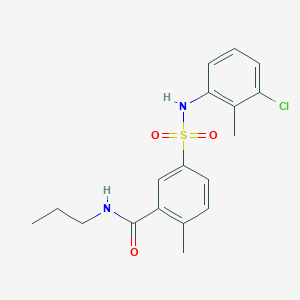
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7695713.png)
